molecular formula C19H19N3O2S B15029645 2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B15029645
M. Wt: 353.4 g/mol
InChI Key: DWTWJGGZXYBGHU-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an acetamide group, and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves the reaction of 4-methylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)thiobenzamide
  • 4-Methyl-N-(4-methylphenyl)benzene sulfonamide
  • Di-p-toluenesulfonamide

Uniqueness

N-(4-METHYLPHENYL)-2-[(2E)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is unique due to its specific structural features, such as the thiazolidinone ring and the presence of two 4-methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C19H19N3O2S/c1-12-3-7-14(8-4-12)20-17(23)11-16-18(24)22-19(25-16)21-15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

DWTWJGGZXYBGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)C)S2

Origin of Product

United States

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